2-Bromo-4-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . It is used as an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoro-N-methylbenzamide can be achieved from Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The reaction mixture is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-N-methylbenzamide consists of a benzene ring substituted with a bromo group at the 2nd position, a fluoro group at the 4th position, and a methylbenzamide group . The InChI code for this compound is 1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis
As an intermediate, 2-Bromo-4-fluoro-N-methylbenzamide is used in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .Physical And Chemical Properties Analysis
2-Bromo-4-fluoro-N-methylbenzamide is a solid at room temperature . It has a melting point of 125.0 to 129.0 °C . The predicted boiling point is 284.8±30.0 °C, and the predicted density is 1.545±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Fluorination Processes
2-Bromo-4-fluoro-N-methylbenzamide has been involved in studies on the fluorination of organic compounds. For example, a study described an iron-catalyzed, fluoroamide-directed C-H fluorination process. This process demonstrated broad substrate scope and functional group tolerance without using noble metal additives, suggesting potential applications in synthetic organic chemistry (Groendyke, AbuSalim, & Cook, 2016).
Synthesis of Neurokinin-2 Receptor Antagonists
Research has been conducted on the design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. These compounds exhibit potent NK(2) receptor antagonist activities, indicating their potential use in treating various disorders (Huang, Undem, & Korlipara, 2004).
Synthesis of Bioactive Compounds
The compound has also been a key intermediate in the synthesis of bioactive molecules like flurbiprofen. One study reported a practical synthesis method for a related compound, 2-fluoro-4-bromobiphenyl, which is a key intermediate for flurbiprofen (Qiu, Gu, Zhang, & Xu, 2009).
Metabolic Studies
In metabolic studies, compounds like 2-bromo-4-fluoro-N-methylbenzamide have been used to study microsomal metabolism in the liver. These studies help understand the metabolic pathways and interactions of various compounds in biological systems (Boeren et al., 1992).
Development of PET Tracers
A derivative of 2-Bromo-4-fluoro-N-methylbenzamide, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, was identified as a potent mGluR1 antagonist and used in the development of PET tracers for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in brains (Satoh et al., 2009).
Crystallography Studies
Crystallography studies involving derivatives of 2-Bromo-4-fluoro-N-methylbenzamide have been conducted to understand the molecular structures and interactions. For example, a study on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides helps in understanding molecular interactions and drug design (Suchetan et al., 2016).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-bromo-4-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTQCBCOHJWXTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589616 |
Source
|
Record name | 2-Bromo-4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-N-methylbenzamide | |
CAS RN |
923138-87-8 |
Source
|
Record name | 2-Bromo-4-fluoro-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923138-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.